molecular formula C20H27N3O4 B10816779 2-Ethyl-4-(4-ethylpiperazine-1-carbonyl)-6,7-dimethoxyisoquinolin-1(2H)-one

2-Ethyl-4-(4-ethylpiperazine-1-carbonyl)-6,7-dimethoxyisoquinolin-1(2H)-one

Cat. No.: B10816779
M. Wt: 373.4 g/mol
InChI Key: HCCXKAPAFCEUHL-UHFFFAOYSA-N
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Description

This compound belongs to the isoquinolin-1(2H)-one family, characterized by a bicyclic aromatic core with fused benzene and pyridine-like rings. The structural uniqueness of this molecule arises from its 6,7-dimethoxy substitutions on the isoquinoline scaffold, a 2-ethyl group at position 2, and a 4-ethylpiperazine-1-carbonyl moiety at position 2.

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-ethyl-4-(4-ethylpiperazine-1-carbonyl)-6,7-dimethoxyisoquinolin-1-one

InChI

InChI=1S/C20H27N3O4/c1-5-21-7-9-23(10-8-21)20(25)16-13-22(6-2)19(24)15-12-18(27-4)17(26-3)11-14(15)16/h11-13H,5-10H2,1-4H3

InChI Key

HCCXKAPAFCEUHL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CN(C(=O)C3=CC(=C(C=C32)OC)OC)CC

Origin of Product

United States

Biological Activity

2-Ethyl-4-(4-ethylpiperazine-1-carbonyl)-6,7-dimethoxyisoquinolin-1(2H)-one, also known by its CAS number 892266-03-4, is a compound of significant interest in medicinal chemistry. Its molecular formula is C20H27N3O4C_{20}H_{27}N_{3}O_{4} and it has been studied for various biological activities, particularly in the context of its potential therapeutic applications.

  • Molecular Weight : 373.44 g/mol
  • Purity : Typically ≥ 98%
PropertyValue
Molecular FormulaC20H27N3O4
Molecular Weight373.44 g/mol
Purity≥ 98%

The biological activity of this compound can be attributed to its structural components, particularly the isoquinoline moiety combined with the piperazine derivative. This combination enhances solubility and bioavailability, which are crucial for effective pharmacological action. The piperazine ring is known to interact with various neurotransmitter receptors and enzymes, making it a valuable scaffold in drug design.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has shown effectiveness against various cancer types, including glioblastoma and leukemia, by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, suggesting potential use as an antibacterial or antifungal agent.
  • Central Nervous System Effects : Due to its interaction with piperazine derivatives, the compound may have anxiolytic and antidepressant effects. Research into its neuropharmacological profile is ongoing.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds containing the piperazine moiety:

  • A study published in Medicinal Chemistry highlighted the synthesis of various piperazine derivatives and their potential as acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, indicating a role in lipid metabolism disorders .
  • Another investigation focused on the anticancer properties of similar isoquinoline derivatives. Results showed significant inhibition of tumor growth in vitro and in vivo models, supporting further exploration of these compounds for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitutions

The isoquinolin-1(2H)-one core is shared across multiple analogs, but substituents significantly alter properties. Key comparisons include:

Compound Name / ID Core Structure Substituents at Key Positions Notable Features
Target Compound Isoquinolin-1(2H)-one 2-Ethyl, 6,7-dimethoxy, 4-(4-ethylpiperazine-1-carbonyl) Enhanced lipophilicity from ethyl groups; potential CNS activity due to piperazine
(Z)-2-(difluoroboranyl)-6,7-dimethoxyisoquinolin-1(2H)-ylidene derivative (19f) Boronated isoquinolinone Difluoroboranyl at C2, thiophen-2-yl at C1 Fluorescence emission (λem ~450 nm); high thermal stability (m.p. 270–272°C)
HBK15 () Piperazine-phenoxy hybrid 2-Chloro-6-methylphenoxy, 2-methoxyphenyl Serotonin receptor affinity; chloro group enhances metabolic stability
904262-37-9 Dihydroisoquinolin-2-yl 2,6-Dichloropyridin-4-yl, 6,7-dimethoxy Chlorine atoms may improve bioavailability; dihydro core reduces planarity

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight Melting Point (°C) LogP (Predicted) Key Functional Groups
Target Compound ~415.5 Not reported ~2.8 Ethylpiperazine, dimethoxy
19f 362.08 270–272 ~3.1 Difluoroboranyl, thiophen
HBK15 ~423.3 Not reported ~3.5 Chlorophenoxy, methoxyphenyl

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